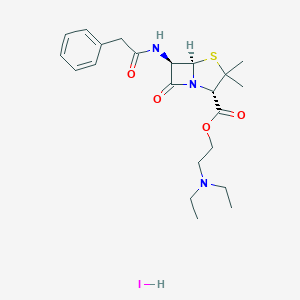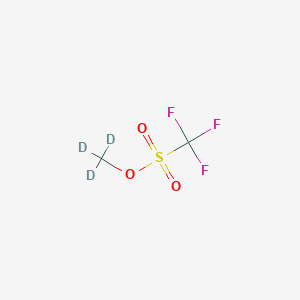
2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one, also known as MITO, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound belongs to the thiazolidinone class of compounds, which have been extensively studied for their biological activities. MITO has been synthesized using various methods and has shown promising results in preclinical studies.
Mechanism Of Action
The mechanism of action of 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer. 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical And Physiological Effects
2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, reduction of oxidative stress, induction of apoptosis in cancer cells, and inhibition of tumor growth. 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has also been shown to have neuroprotective effects and improve cognitive function in animal models.
Advantages And Limitations For Lab Experiments
2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. However, 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has some limitations, including its poor solubility in water and limited bioavailability.
Future Directions
There are several future directions for the study of 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the evaluation of its potential therapeutic applications in various diseases. Further studies are needed to determine the optimal dosage and administration route of 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one and to evaluate its safety and efficacy in clinical trials.
In conclusion, 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has been synthesized using various methods and has shown promising results in preclinical studies. Further studies are needed to determine the optimal dosage and administration route of 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one and to evaluate its safety and efficacy in clinical trials.
Synthesis Methods
2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one can be synthesized using various methods, including the reaction of 2-mercaptoacetamide with 2-methylacetoacetate in the presence of a base. The resulting product is then treated with chloroacetyl chloride to obtain 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one. Another method involves the reaction of 2-mercaptoacetamide with 2-methyl-3-oxobutanoic acid in the presence of a base, followed by treatment with thionyl chloride and triethylamine to obtain 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one.
Scientific Research Applications
2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has been studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
properties
CAS RN |
151699-17-1 |
|---|---|
Product Name |
2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one |
Molecular Formula |
C7H11NOS2 |
Molecular Weight |
189.3 g/mol |
IUPAC Name |
2-methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one |
InChI |
InChI=1S/C7H11NOS2/c1-5(2)6(9)8-3-4-11-7(8)10/h5H,3-4H2,1-2H3 |
InChI Key |
VJOPDUBPKAZBCM-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCSC1=S |
Canonical SMILES |
CC(C)C(=O)N1CCSC1=S |
synonyms |
1-Propanone, 2-methyl-1-(2-thioxo-3-thiazolidinyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



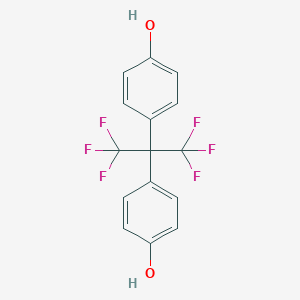
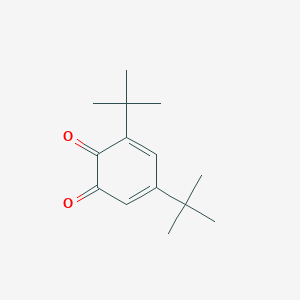

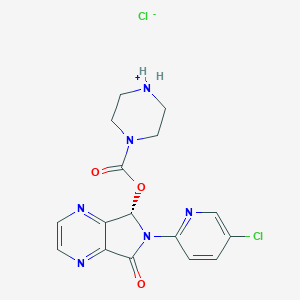

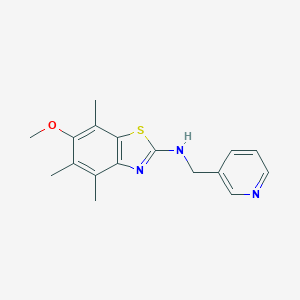
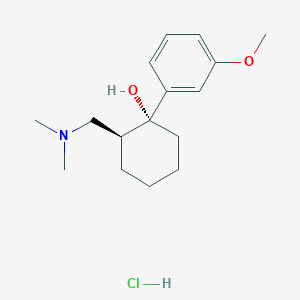
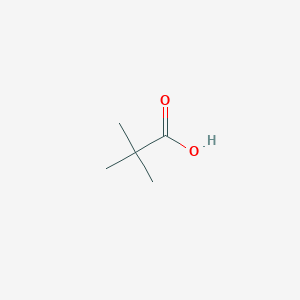
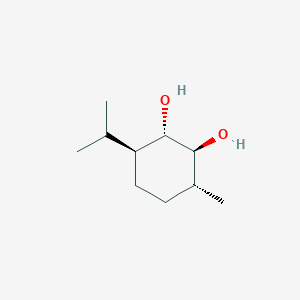

![[(2S,3S,4Ar,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-4a,5,6,7,8,8a-hexahydro-[1,4]dioxino[2,3-c]pyridin-8-yl]methanol](/img/structure/B121392.png)
